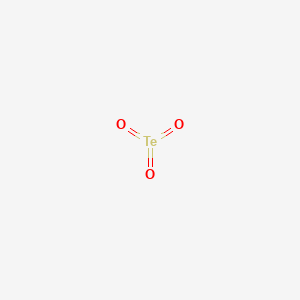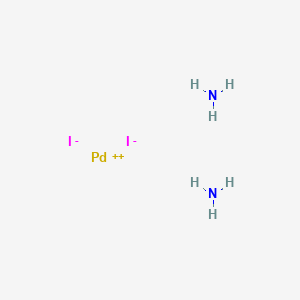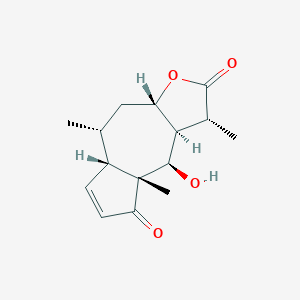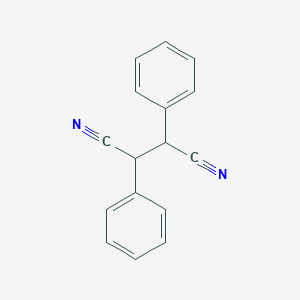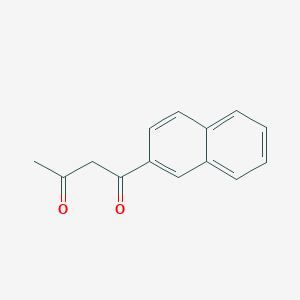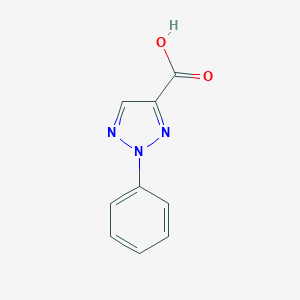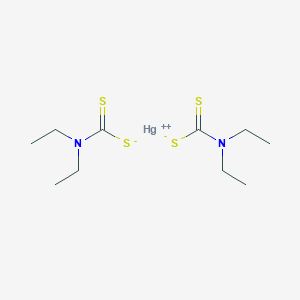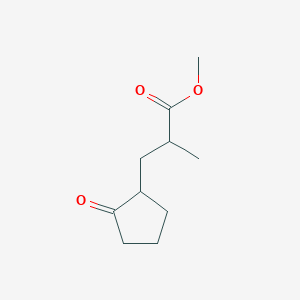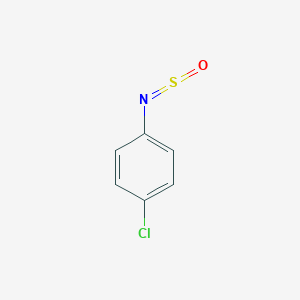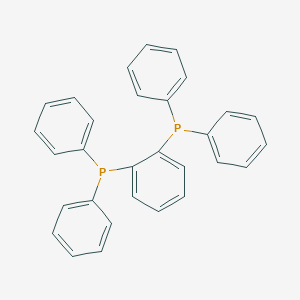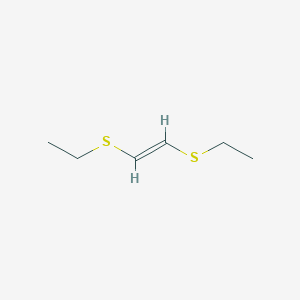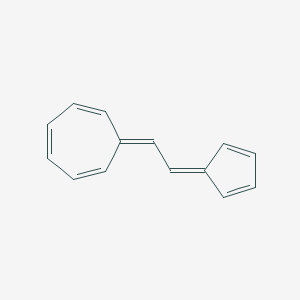
Sesquifulvadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sesquifulvadiene is a natural sesquiterpene that has been isolated from the essential oil of the Chinese medicinal herb, Ferula ferulaeoides. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of sesquifulvadiene is not fully understood. However, studies have shown that sesquifulvadiene exerts its biological activities by modulating various signaling pathways. For example, sesquifulvadiene has been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation. Sesquifulvadiene has also been shown to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Biochemical And Physiological Effects
Sesquifulvadiene has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Sesquifulvadiene can also scavenge free radicals and protect cells from oxidative damage. In addition, sesquifulvadiene has been found to induce apoptosis and inhibit the proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of sesquifulvadiene is its wide range of biological activities, which makes it a promising candidate for drug development. Sesquifulvadiene is also easy to synthesize, making it suitable for large-scale production. However, one of the limitations of sesquifulvadiene is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on sesquifulvadiene. One area of research could be the development of sesquifulvadiene-based drugs for the treatment of inflammatory diseases and cancer. Another area of research could be the investigation of the mechanism of action of sesquifulvadiene and its effects on various signaling pathways. Additionally, future research could focus on improving the solubility of sesquifulvadiene to make it more suitable for use in experiments.
Synthesis Methods
Sesquifulvadiene can be synthesized by the catalytic hydrogenation of farnesol using Pd/C as a catalyst. The yield of sesquifulvadiene can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time. This synthesis method is simple and efficient, making it suitable for large-scale production of sesquifulvadiene.
Scientific Research Applications
Sesquifulvadiene has been found to possess a wide range of biological activities, making it a promising candidate for drug development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Sesquifulvadiene also has antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage. In addition, sesquifulvadiene has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
CAS RN |
13822-93-0 |
|---|---|
Product Name |
Sesquifulvadiene |
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
7-(2-cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H12/c1-2-4-8-13(7-3-1)11-12-14-9-5-6-10-14/h1-12H |
InChI Key |
KIJLBJAMTGNATM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Canonical SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



